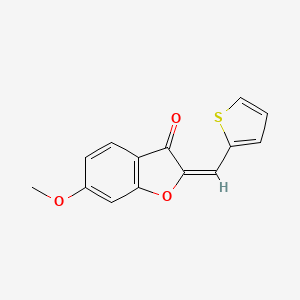
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol is a synthetic compound belonging to the class of iminosugars. Iminosugars are analogues of sugars where a nitrogen atom replaces the oxygen atom in the ring structure. This compound is known for its potential biological activities, particularly as an inhibitor of glycosidases, enzymes that hydrolyze glycosidic bonds in carbohydrates.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol typically involves the following steps:
Starting Material: The synthesis begins with D-ribose, a naturally occurring pentose sugar.
Protection of Hydroxyl Groups: The hydroxyl groups of D-ribose are protected using acetonides or benzyl groups to prevent unwanted reactions.
Introduction of Nitrogen: The protected ribose is then subjected to reductive amination using methylamine, introducing the nitrogen atom into the ring structure.
Deprotection: The final step involves the removal of the protecting groups to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
化学反应分析
Types of Reactions
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of alkyl, acyl, or other functional groups.
科学研究应用
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role as a glycosidase inhibitor, which can help in understanding carbohydrate metabolism.
Medicine: Investigated for its potential therapeutic applications in treating diseases such as diabetes, cancer, and viral infections due to its enzyme inhibitory properties.
Industry: Utilized in the development of pharmaceuticals and as a research tool in biochemical studies.
作用机制
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol exerts its effects primarily by inhibiting glycosidases. The compound mimics the transition state of the enzyme-substrate complex, binding to the active site of the enzyme and preventing the hydrolysis of glycosidic bonds. This inhibition can modulate various biological processes, including carbohydrate digestion and glycoprotein processing.
相似化合物的比较
Similar Compounds
1,4-Dideoxy-1,4-imino-D-arabinitol: Another iminosugar with similar glycosidase inhibitory properties.
1-Deoxynojirimycin: Known for its use in treating type 2 diabetes and Gaucher disease.
Isofagomine: A potent glycosidase inhibitor used in research and potential therapeutic applications.
Uniqueness
N-Methyl-1,4-dideoxy-1,4-imino-D-ribitol is unique due to its specific structure, which allows for selective inhibition of certain glycosidases. This selectivity makes it a valuable tool in biochemical research and a potential candidate for therapeutic development.
属性
CAS 编号 |
117894-16-3 |
|---|---|
分子式 |
C6H13NO3 |
分子量 |
147.17 g/mol |
IUPAC 名称 |
(2R,3R,4S)-2-(hydroxymethyl)-1-methylpyrrolidine-3,4-diol |
InChI |
InChI=1S/C6H13NO3/c1-7-2-5(9)6(10)4(7)3-8/h4-6,8-10H,2-3H2,1H3/t4-,5+,6-/m1/s1 |
InChI 键 |
UBVOJPDDTVFNFJ-NGJCXOISSA-N |
手性 SMILES |
CN1C[C@@H]([C@@H]([C@H]1CO)O)O |
规范 SMILES |
CN1CC(C(C1CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N,N-Diethyl-2-{[5-(phenylethynyl)pyrimidin-2-yl]oxy}ethan-1-amine](/img/structure/B12913122.png)

![6-Bromo-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B12913158.png)


![[4-(Cyclopropylamino)-2-(methylamino)pyrimidin-5-yl]methanol](/img/structure/B12913170.png)



![3-Ethyl-6-fluoro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12913190.png)
